(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
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Overview
Description
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl moiety, and an alanine derivative esterified with benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine, benzyl alcohol, and ethyl chloroformate.
Formation of Ethoxycarbonyl Group: Ethyl chloroformate is reacted with L-alanine to introduce the ethoxycarbonyl group.
Coupling Reaction: The intermediate is then coupled with 3-phenylpropylamine under appropriate conditions to form the desired product.
Esterification: Finally, the product is esterified with benzyl alcohol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Employed in studies investigating the interaction of chiral compounds with biological systems.
Mechanism of Action
The mechanism of action of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: In organic synthesis, its reactivity is governed by the functional groups present, which dictate the types of reactions it can undergo.
Comparison with Similar Compounds
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: can be compared with similar compounds such as:
N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine: Lacks the benzyl ester group, which may affect its solubility and reactivity.
N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-D-alanine Benzyl Ester: The D-alanine derivative, which may exhibit different biological activity due to stereochemistry.
N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-L-alanine Methyl Ester: The methyl ester variant, which may have different physical and chemical properties.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-FXAWDEMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537696 |
Source
|
Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-86-2 |
Source
|
Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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